1,1'-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene
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Overview
Description
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a hexa-1,5-diene backbone, flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene typically involves the coupling of benzyl radicals. One common method is the reaction of benzyl halides with a base, such as sodium or potassium, in the presence of a suitable solvent like ethanol. The reaction proceeds through a radical mechanism, resulting in the formation of the desired dibenzene compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds or the use of metal catalysts to facilitate the coupling reactions. These methods ensure higher yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors, such as GABAA receptors.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene exerts its effects involves its interaction with molecular targets such as GABAA receptors. The compound can modulate the activity of these receptors, potentially influencing neurotransmission and cognitive functions . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)dibenzene: A simpler analog with a saturated ethane backbone.
1,1’-(Propane-1,2-diyl)dibenzene: Contains an additional methylene group compared to the ethane analog.
Uniqueness: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is unique due to its methoxy and methyl substitutions, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
CAS No. |
62907-58-8 |
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Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3-methoxy-3-methyl-1-phenylhexa-1,5-dien-2-yl)benzene |
InChI |
InChI=1S/C20H22O/c1-4-15-20(2,21-3)19(18-13-9-6-10-14-18)16-17-11-7-5-8-12-17/h4-14,16H,1,15H2,2-3H3 |
InChI Key |
SYPMTIUPCQWPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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